molecular formula C8H14O B2381949 1-Cyclopentylcyclopropan-1-ol CAS No. 1248312-70-0

1-Cyclopentylcyclopropan-1-ol

Cat. No.: B2381949
CAS No.: 1248312-70-0
M. Wt: 126.199
InChI Key: DESHFVVHORICQT-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopropan-1-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of inert atmospheres to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products:

    Oxidation: Cyclopentylcyclopropanone, cyclopentylcyclopropanoic acid

    Reduction: Cyclopentylcyclopropane

    Substitution: Cyclopentylcyclopropyl chloride, cyclopentylcyclopropyl bromide

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclopropan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Cyclopentanol: Similar in structure but lacks the cyclopropane ring, making it less strained and reactive.

    Cyclopropanol: Contains a cyclopropane ring but lacks the cyclopentyl group, resulting in different chemical properties.

    Cyclopentylmethanol: Similar in having a cyclopentyl group but with a methanol moiety instead of a cyclopropane ring.

Uniqueness: 1-Cyclopentylcyclopropan-1-ol is unique due to the combination of the cyclopentyl and cyclopropane rings, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for creating complex molecular architectures .

Properties

IUPAC Name

1-cyclopentylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESHFVVHORICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248312-70-0
Record name 1-cyclopentylcyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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